SULINDAC SULFURE

Vue d'ensemble

Description

Le sulfure de sulindac est un métabolite du sulindac, un médicament anti-inflammatoire non stéroïdien (AINS). Le sulindac est un prod médicament qui est converti in vivo en sa forme active, le sulfure de sulindac, par les enzymes hépatiques. Le sulfure de sulindac est connu pour ses propriétés anti-inflammatoires, analgésiques et antipyrétiques. Il est utilisé dans le traitement de diverses affections inflammatoires, notamment l'arthrose, la polyarthrite rhumatoïde et la spondylarthrite ankylosante .

Applications De Recherche Scientifique

Chemistry: Sulindac sulfide is used as a starting material for the synthesis of various derivatives with potential therapeutic applications.

Biology: Sulindac sulfide has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.

Medicine: Sulindac sulfide is used in the treatment of inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.

Industry: Sulindac sulfide is used in the pharmaceutical industry for the production of anti-inflammatory drugs .

Mécanisme D'action

Target of Action

Sulindac Sulfide primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

Sulindac Sulfide’s anti-inflammatory effects are believed to be due to the inhibition of both COX-1 and COX-2 , which leads to the inhibition of prostaglandin synthesis . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

Sulindac Sulfide affects several biochemical pathways. It inhibits the cyclic guanosine 3′,5′-monophosphate phosphodiesterase (cGMP PDE) activity, leading to an increase in intracellular cGMP levels and activation of cGMP-dependent protein kinase (PKG) . This inhibition suppresses the Wnt/β-Catenin signaling pathway, which is often dysregulated in various cancers .

Pharmacokinetics

Sulindac Sulfide is a prodrug that is converted in vivo to an active sulfide compound by liver enzymes . It binds extensively to plasma albumin . Sulindac and its metabolites are excreted in the urine and feces . The bioavailability of Sulindac Sulfide is approximately 90% when taken orally .

Result of Action

The inhibition of prostaglandin synthesis by Sulindac Sulfide results in reduced inflammation and pain . Additionally, the suppression of the Wnt/β-Catenin signaling pathway can lead to the inhibition of tumor cell growth .

Action Environment

The action of Sulindac Sulfide can be influenced by various environmental factors. For instance, liver enzymes are crucial for the conversion of Sulindac Sulfide to its active form . Therefore, liver function can significantly impact the efficacy of Sulindac Sulfide. Additionally, renal function may affect the disposition of Sulindac Sulfide and its metabolites .

Analyse Biochimique

Biochemical Properties

Sulindac sulfide plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins involved in inflammation and cell signaling. One of the key enzymes that sulindac sulfide interacts with is cyclooxygenase (COX), specifically COX-1 and COX-2. Sulindac sulfide inhibits the activity of these enzymes, leading to a decrease in the production of prostaglandins, which are mediators of inflammation and pain . Additionally, sulindac sulfide has been shown to interact with other biomolecules such as γ-secretase, where it acts as a noncompetitive inhibitor . This interaction affects the processing of amyloid precursor protein, which is relevant in the context of neurodegenerative diseases.

Cellular Effects

Sulindac sulfide exerts various effects on different types of cells and cellular processes. In cancer cells, sulindac sulfide has been shown to induce apoptosis, or programmed cell death, through both COX-dependent and COX-independent mechanisms . This compound also influences cell signaling pathways, such as the Ras signaling pathway, by inhibiting the activation of Ras and impairing nucleotide exchange . Furthermore, sulindac sulfide affects gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of sulindac sulfide involves several key interactions at the molecular level. Sulindac sulfide binds to the active site of COX enzymes, inhibiting their activity and reducing the production of prostaglandins . Additionally, sulindac sulfide interacts with γ-secretase, inhibiting its activity and affecting the processing of amyloid precursor protein . Sulindac sulfide also modulates the activity of Ras by inhibiting its activation and impairing nucleotide exchange, which affects downstream signaling pathways . These interactions collectively contribute to the anti-inflammatory, analgesic, and anticancer effects of sulindac sulfide.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulindac sulfide have been observed to change over time. Sulindac sulfide is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term studies have shown that sulindac sulfide can have sustained effects on cellular function, including prolonged inhibition of COX activity and persistent induction of apoptosis in cancer cells . These temporal effects are important for understanding the potential therapeutic applications and limitations of sulindac sulfide.

Dosage Effects in Animal Models

The effects of sulindac sulfide vary with different dosages in animal models. At low to moderate doses, sulindac sulfide has been shown to effectively reduce inflammation and pain without causing significant adverse effects . At high doses, sulindac sulfide can exhibit toxic effects, including gastrointestinal irritation and liver toxicity . These dosage-dependent effects highlight the importance of optimizing the dosage of sulindac sulfide for therapeutic use to minimize adverse effects while maximizing its beneficial properties.

Metabolic Pathways

Sulindac sulfide is involved in several metabolic pathways, including its conversion from sulindac and its further metabolism to sulindac sulfone . The conversion of sulindac to sulindac sulfide is mediated by liver enzymes, and this active metabolite is then excreted in the bile and reabsorbed from the intestines . Sulindac sulfide also interacts with enzymes involved in its metabolism, such as cytochrome P450 enzymes, which can affect its metabolic flux and the levels of its metabolites .

Transport and Distribution

Sulindac sulfide is transported and distributed within cells and tissues through various mechanisms. It is known to undergo enterohepatic circulation, where it is excreted in the bile and reabsorbed from the intestines, maintaining constant blood levels of the compound . Sulindac sulfide can also interact with transporters and binding proteins that facilitate its distribution to different tissues and cellular compartments . These transport and distribution mechanisms are crucial for the pharmacokinetics and therapeutic efficacy of sulindac sulfide.

Subcellular Localization

The subcellular localization of sulindac sulfide is influenced by its chemical properties and interactions with cellular components. Sulindac sulfide has been shown to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and cellular function . Post-translational modifications and targeting signals may also play a role in directing sulindac sulfide to specific subcellular locations, affecting its activity and function within the cell.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le sulfure de sulindac est synthétisé à partir du sulindac par un processus de réduction. La réduction du sulindac en sulfure de sulindac peut être réalisée en utilisant divers agents réducteurs, tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4), dans des conditions contrôlées. La réaction implique généralement la dissolution du sulindac dans un solvant approprié, tel que le tétrahydrofurane (THF), et l'ajout lent de l'agent réducteur tout en maintenant la température de réaction .

Méthodes de production industrielle

Dans les milieux industriels, la production de sulfure de sulindac implique des processus de réduction à grande échelle utilisant des agents réducteurs efficaces et rentables. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit final. Le produit brut est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie sur colonne pour obtenir le sulfure de sulindac sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

Le sulfure de sulindac subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Oxydation: Le sulfure de sulindac peut être oxydé en sulfone de sulindac en utilisant des agents oxydants tels que le peroxyde d'hydrogène (H2O2) ou le permanganate de potassium (KMnO4).

Réduction: Le sulfure de sulindac peut être réduit en sulindac en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Réactifs et conditions courants

Oxydation: Peroxyde d'hydrogène (H2O2), permanganate de potassium (KMnO4)

Réduction: Hydrure de lithium et d'aluminium (LiAlH4), borohydrure de sodium (NaBH4)

Substitution: Divers électrophiles dans des conditions contrôlées

Principaux produits formés

Oxydation: Sulfone de sulindac

Réduction: Sulindac

Substitution: Divers dérivés du sulfure de sulindac

Applications de la recherche scientifique

Chimie: Le sulfure de sulindac est utilisé comme matière première pour la synthèse de divers dérivés ayant des applications thérapeutiques potentielles.

Biologie: Le sulfure de sulindac a montré qu'il inhibait la croissance de certaines cellules cancéreuses, ce qui en fait un candidat potentiel pour la thérapie anticancéreuse.

Médecine: Le sulfure de sulindac est utilisé dans le traitement des affections inflammatoires telles que l'arthrose, la polyarthrite rhumatoïde et la spondylarthrite ankylosante.

Industrie: Le sulfure de sulindac est utilisé dans l'industrie pharmaceutique pour la production de médicaments anti-inflammatoires .

Mécanisme d'action

Le sulfure de sulindac exerce ses effets principalement en inhibant l'activité des enzymes cyclooxygénases (COX), en particulier COX-1 et COX-2. Cette inhibition entraîne une diminution de la synthèse des prostaglandines, qui sont des médiateurs de l'inflammation, de la douleur et de la fièvre. En réduisant les niveaux de prostaglandines, le sulfure de sulindac aide à soulager l'inflammation, la douleur et la fièvre associées à diverses affections inflammatoires .

Comparaison Avec Des Composés Similaires

Composés similaires

Indométacine: Un autre AINS ayant des propriétés anti-inflammatoires similaires.

Diclofénac: Un AINS largement utilisé ayant des effets anti-inflammatoires et analgésiques puissants.

Ibuprofène: Un AINS courant utilisé pour le traitement de la douleur, de l'inflammation et de la fièvre.

Unicité du sulfure de sulindac

Le sulfure de sulindac est unique en sa capacité à subir une circulation entérohépatique, ce qui contribue à maintenir des niveaux sanguins constants du composé sans induire d'effets secondaires gastro-intestinaux importants. Cette propriété fait du sulfure de sulindac un choix de prédilection pour les patients sujets aux problèmes gastro-intestinaux associés à d'autres AINS .

Propriétés

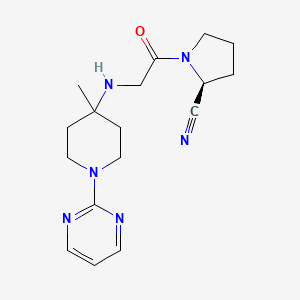

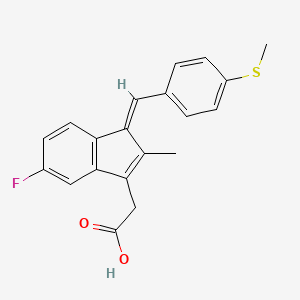

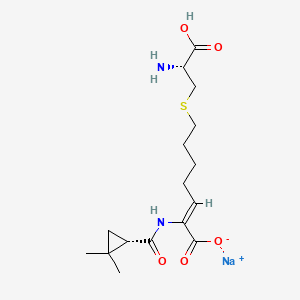

IUPAC Name |

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWHFZJPXXOYNR-MFOYZWKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049078 | |

| Record name | Sulindac sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49627-27-2, 32004-67-4 | |

| Record name | Sulindac sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49627-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulindac sulfide, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049627272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulindac sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULINDAC SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UVA8S2DEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride](/img/structure/B1662314.png)

![(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride](/img/structure/B1662317.png)

![N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)